pd 151746
Overview
Description
PD 151746: is a potent and selective inhibitor of calpain, a calcium-dependent, non-lysosomal cysteine protease. Calpain plays a crucial role in various cellular processes, including cell mobility and cell cycle progression . This compound exhibits a 20-fold selectivity for μ-calpain over m-calpain .
Preparation Methods
Synthetic Routes and Reaction Conditions: PD 151746 can be synthesized through a multi-step process involving the reaction of 5-fluoroindole with various reagents to form the final product. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: PD 151746 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
PD 151746 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of calpain in various chemical processes.
Biology: Employed in research to understand the function of calpain in cellular processes such as apoptosis and cell signaling.
Medicine: Investigated for its potential therapeutic applications in diseases where calpain activity is dysregulated, such as neurodegenerative diseases and cancer.
Industry: Utilized in the development of calpain inhibitors for various industrial applications
Mechanism of Action
PD 151746 exerts its effects by selectively inhibiting calpain. It interacts with the calcium binding sites of calpain, preventing its activation and subsequent proteolytic activity. This inhibition leads to a decrease in calpain-mediated processes such as cytoskeletal remodeling and apoptosis .
Comparison with Similar Compounds
PD 151746 is unique in its high selectivity for μ-calpain over m-calpain. Similar compounds include:
Calpain Inhibitor I: A less selective calpain inhibitor.
Calpain Inhibitor II: Another calpain inhibitor with different selectivity profiles.
Calpeptin: A peptide-based calpain inhibitor with broader specificity.
This compound stands out due to its non-peptidic nature and high selectivity, making it a valuable tool in calpain-related research .
Properties
IUPAC Name |
(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMQHECFXSVZGN-KMKOMSMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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